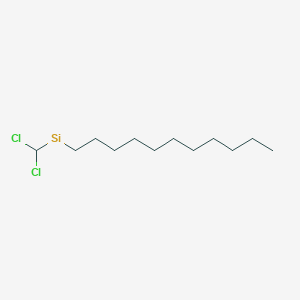![molecular formula C12H22NO8P B14471617 Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate CAS No. 71259-20-6](/img/structure/B14471617.png)
Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate is an organic compound with a complex structure that includes both ester and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate typically involves a multi-step process. One common method includes the reaction of diethyl phosphite with an appropriate acyl chloride to form the diethoxyphosphorylacetyl intermediate. This intermediate is then reacted with dimethyl butanedioate in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester and amide groups into alcohols and amines, respectively.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide sites, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary alcohols or amines.
Applications De Recherche Scientifique
Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate involves its interaction with specific molecular targets. The ester and amide groups can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity. The diethoxyphosphoryl group may also play a role in modulating biological pathways by interacting with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2-[(2-dimethoxyphosphorylacetyl)amino]butanedioate
- Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]pentanedioate
Uniqueness
Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
71259-20-6 |
|---|---|
Formule moléculaire |
C12H22NO8P |
Poids moléculaire |
339.28 g/mol |
Nom IUPAC |
dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate |
InChI |
InChI=1S/C12H22NO8P/c1-5-20-22(17,21-6-2)8-10(14)13-9(12(16)19-4)7-11(15)18-3/h9H,5-8H2,1-4H3,(H,13,14) |
Clé InChI |
AUHFERBSXYRZGP-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC(=O)NC(CC(=O)OC)C(=O)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


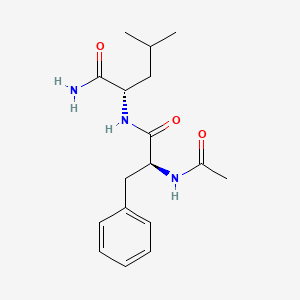
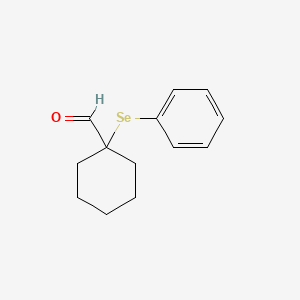
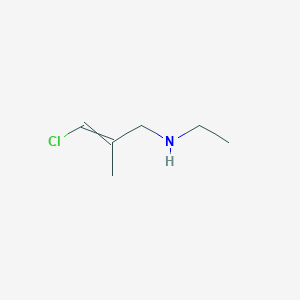
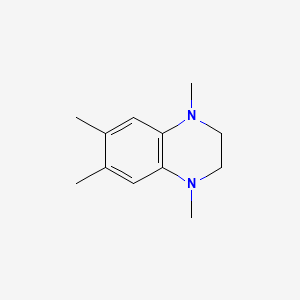
![8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14471560.png)
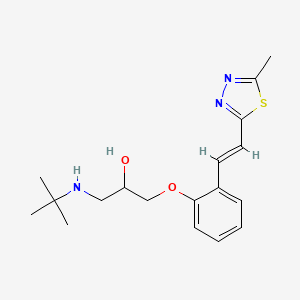
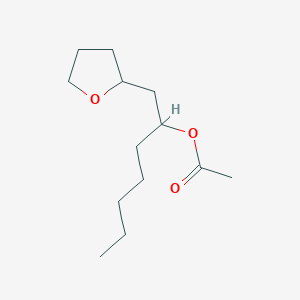
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid](/img/structure/B14471592.png)


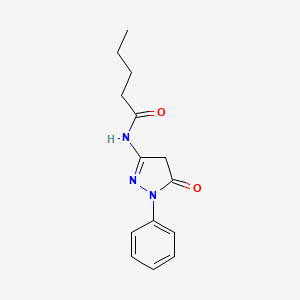
![N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14471610.png)
![N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine](/img/structure/B14471611.png)
